TEIn-Grown InGaAs HEMT Channels Achieve 20% Higher Electron Mobility Than TMI-Grown Counterparts
In a direct head-to-head MOCVD growth comparison of InGaAs channel layers for InP-based high electron mobility transistors (HEMTs), the use of triethylindium (TEI) in combination with triethylgallium (TEG) and arsine (AsH₃) yielded electron mobility 20% higher than identical structures grown using trimethylindium (TMI), TEG, and AsH₃ [1]. The DC characteristics of the HEMTs—specifically drain current and transconductance—were correspondingly increased in the TEIn-grown devices compared to the TMI-grown devices [1]. This performance gain is attributed to the reduced carbon incorporation enabled by the ethyl ligand decomposition pathway [1].
| Evidence Dimension | Electron mobility in InGaAs HEMT channel layer |
|---|---|
| Target Compound Data | Mobility: Baseline +20% relative increase |
| Comparator Or Baseline | TMI + TEG + AsH₃ baseline mobility (reference value) |
| Quantified Difference | +20% higher electron mobility |
| Conditions | MOCVD growth of InGaAs channel layer for InP-based HEMTs using TEI + TEG + AsH₃ vs TMI + TEG + AsH₃ |
Why This Matters
Higher electron mobility directly translates to improved high-frequency performance in HEMTs, making TEIn the preferred precursor when maximizing transconductance and drain current is required.
- [1] Studies of InGaAs layers growth by MOCVD for InP-HEMTs: Effects of trimethylindium and triethylindium. INFONA / IEEE. Electron mobility 20% higher with TEI vs TMI. View Source
